N-(3-Oxohexanoyl)homoserine lactone

Catalog No.
S536540
CAS No.
76924-95-3
M.F
C10H15NO4
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Oxohexanoyl)homoserine lactone

CAS Number

76924-95-3

Product Name

N-(3-Oxohexanoyl)homoserine lactone

IUPAC Name

3-oxo-N-(2-oxooxolan-3-yl)hexanamide

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)

InChI Key

YRYOXRMDHALAFL-UHFFFAOYSA-N

SMILES

CCCC(=O)CC(=O)NC1CCOC1=O

solubility

Soluble in DMSO

Synonyms

3-oxo-C6-AHL, AI-1 lactone, autoinducer 1, luciferase autoinducer, N-(3-oxohexanoyl)-3-aminodihydro-2(3H)-furanone, N-(3-oxohexanoyl)homoserine lactone, N-(beta-ketocaproyl)homoserine lactone, N-3-oxohexanoyl-L-homoserine lactone, OHHL-N, VAI-1

Canonical SMILES

CCCC(=O)CC(=O)NC1CCOC1=O

The exact mass of the compound N-(3-Oxohexanoyl)homoserine lactone is 213.1001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. It belongs to the ontological category of N-acyl homoserine lactone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]. However, this does not mean our product can be used or applied in the same or a similar way.

N-(3-Oxohexanoyl)homoserine lactone (N-(3-Oxohexanoyl)-L-homoserine lactone or N-(3-Oxohexanoyl)-DL-homoserine lactone depending on the chirality of the homoserine lactone) is a molecule belonging to the class of N-acyl homoserine lactones (AHLs). AHLs are cell-to-cel communication signals used by many bacteria [, ].

Quorum Sensing with N-(3-Oxohexanoyl)homoserine lactone

N-(3-Oxohexanoyl)homoserine lactone functions in a cell density-dependent communication system called quorum sensing [, ]. Bacteria synthesize and release AHLs into the surrounding environment. As the bacterial population grows, the concentration of AHLs in the medium increases. When the AHL concentration reaches a threshold level, it is detected by specific receptors in the bacterial cells. This triggers a coordinated regulation of gene expression, leading to changes in bacterial behavior.

N-(3-Oxohexanoyl)homoserine lactone is a signaling molecule belonging to the family of N-acyl homoserine lactones, which are crucial in bacterial quorum sensing. This compound, specifically the L-isomer, plays a significant role in regulating gene expression related to various physiological processes in bacteria, including bioluminescence and antibiotic production. The chemical structure consists of a homoserine lactone ring with a 3-oxohexanoyl side chain, giving it the formula C₁₀H₁₅NO₄ .

In A. fischeri, OHL binds to specific receptor proteins on the bacterial cell membrane. This binding triggers a cascade of cellular events that ultimately lead to the activation of genes responsible for bioluminescence production []. The exact details of the signaling pathway and the role of the ketone group in OHL's function require further investigation [].

, primarily involving its role as an autoinducer in quorum sensing. It can undergo hydrolysis to form homoserine and 3-oxohexanoic acid. Additionally, it can interact with specific receptors in bacteria to modulate gene expression related to virulence factors and secondary metabolite production, such as carbapenem antibiotics in Erwinia carotovora and bioluminescence in Vibrio fischeri .

This compound exhibits significant biological activity as an autoinducer in quorum sensing systems among various Gram-negative bacteria. It has been shown to regulate the production of carbapenem antibiotics and is involved in the luminescence of marine bacteria. The L-isomer of N-(3-oxohexanoyl)homoserine lactone is particularly potent, with a lower induction threshold compared to its D-isomer, indicating its crucial role in bacterial communication and behavior .

N-(3-Oxohexanoyl)homoserine lactone can be synthesized through several methods:

  • Chemical Synthesis: This involves the reaction of homoserine lactone with acylating agents to introduce the 3-oxohexanoyl group.
  • Biological Synthesis: Certain bacterial strains can naturally produce this compound through enzymatic pathways involving acyl-Homoserine lactone synthases.
  • Total Synthesis: Advanced organic synthesis techniques can yield this compound with high purity and yield, often involving multiple steps of functional group transformations .

N-(3-Oxohexanoyl)homoserine lactone has several applications:

  • Research Tool: It serves as a model compound for studying quorum sensing mechanisms in bacteria.
  • Antibiotic Production: It is utilized in studies aiming to enhance the production of carbapenem antibiotics by modulating gene expression.
  • Biotechnological

Interaction studies have revealed that N-(3-oxohexanoyl)homoserine lactone interacts with specific receptors that trigger downstream signaling pathways leading to changes in gene expression. For instance, it has been shown to influence the expression of genes responsible for antibiotic synthesis and virulence factors in Erwinia carotovora and other bacteria. These studies often employ bioreporters that respond to changes in signaling molecule concentrations, providing insights into the dynamics of bacterial communication .

N-(3-Oxohexanoyl)homoserine lactone shares structural similarities with other N-acyl homoserine lactones but possesses unique characteristics due to its specific acyl chain length and functional groups. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
N-Hexanoyl-homoserine lactoneC₉H₁₅NO₃Shorter acyl chain; involved in different QS systems
N-Octanoyl-homoserine lactoneC₁₁H₁₉NO₃Longer acyl chain; affects different bacterial species
N-Decanoyl-homoserine lactoneC₁₃H₂₃NO₃Even longer acyl chain; alters QS dynamics significantly
N-(3-Hydroxyoctanoyl)-homoserine lactoneC₁₂H₂₃NO₄Contains a hydroxyl group; influences different pathways

N-(3-Oxohexanoyl)homoserine lactone is unique due to its specific role in regulating antibiotic biosynthesis and its structural configuration that enhances its efficacy as an autoinducer compared to other similar compounds .

The homoserine lactone ring of N-(3-Oxohexanoyl)homoserine lactone adopts a characteristic five-membered lactone structure that exhibits significant conformational flexibility. The ring system demonstrates a preference for envelope conformations rather than planar arrangements, which is consistent with the strain-minimizing properties of γ-butyrolactone rings [1] [2].

Crystallographic analysis has revealed that the homoserine lactone ring exists in a distorted envelope conformation, with the carbon atom adjacent to the nitrogen substituent (C-3) typically displaced from the plane formed by the remaining four ring atoms [3]. This conformational preference is driven by the need to minimize steric interactions between the N-acyl substituent and the ring structure. The ring puckering parameters indicate that the five-membered lactone ring adopts conformations between envelope and twisted forms, with the envelope conformation being energetically favored [2].

The conformational analysis demonstrates that the lactone ring exhibits limited flexibility compared to larger ring systems, with the envelope conformation being stabilized by optimal bond angles and minimal torsional strain. The ring oxygen atom maintains a consistent sp3 hybridization throughout conformational changes, while the carbonyl carbon displays slight pyramidalization that contributes to the overall ring stability [3].

Nuclear magnetic resonance spectroscopy data supports the envelope conformation, with characteristic chemical shifts observed for the ring protons. The 1H NMR spectrum shows distinct coupling patterns for the ring protons at δ 2.22 (1H, dddd, 4α-H), δ 2.77 (1H, ddd, 4β-H), δ 4.28 (1H, ddd, 5α-H), δ 4.48 (1H, dd, 5β-H), and δ 4.59 (1H, ddd, 3-H), indicating the non-equivalent nature of the ring protons due to the envelope conformation [4].

The stereochemical configuration of the homoserine lactone ring is crucial for biological activity, with the L-configuration being the naturally occurring and more biologically active form. The chiral center at C-3 determines the absolute stereochemistry, with optical rotation values of [α]D22 = -26.5° for the L-isomer and +25.9° for the D-isomer [4]. This chirality significantly influences the molecular interactions and biological recognition processes.

Acyl Chain Length and 3-Oxo Functional Group Significance

The acyl chain length of N-(3-Oxohexanoyl)homoserine lactone plays a fundamental role in determining its physicochemical properties and biological activity. The six-carbon hexanoyl chain represents an optimal length for the compound's amphiphilic characteristics, providing an appropriate balance between hydrophobic and hydrophilic properties [5] [6].

The significance of the hexanoyl chain length becomes evident when considering the structure-activity relationships within the N-acyl homoserine lactone family. The six-carbon chain length positions this compound as an intermediate between short-chain (C4-C6) and long-chain (C8-C18) homoserine lactones. This intermediate length confers unique solubility properties, with the compound showing good solubility in chloroform (>100 mg/ml) while maintaining sufficient water solubility for biological activity [5].

The acyl chain adopts an extended all-trans conformation in membrane environments, as demonstrated by sum-frequency generation spectroscopy studies of related compounds. This conformational preference allows for optimal hydrophobic interactions with lipid bilayers and membrane-associated proteins [2]. The linear arrangement of the acyl chain contributes to the compound's ability to integrate into biological membranes and interact with target proteins.

The 3-oxo functional group represents a critical structural feature that significantly enhances the biological activity of the homoserine lactone. This ketone group is positioned at the third carbon of the acyl chain, creating a β-dicarbonyl system when considered together with the adjacent amide carbonyl. The 3-oxo group serves multiple important functions in the compound's mechanism of action [7] [8].

The electronic effects of the 3-oxo group include the withdrawal of electron density from the acyl chain, which enhances the electrophilic character of the carbonyl carbon and increases the compound's reactivity. This electronic modification is crucial for the compound's interaction with receptor proteins and its overall biological activity [9]. The ketone group also provides an additional hydrogen bonding site, expanding the compound's capacity for specific molecular recognition.

Spectroscopic evidence confirms the presence and significance of the 3-oxo group. The 13C NMR spectrum shows a characteristic chemical shift at δ 206.54 ppm for the ketone carbonyl carbon, which is distinct from the amide carbonyl at δ 166.38 ppm and the lactone carbonyl at δ 174.83 ppm [4]. The FT-IR spectrum displays a strong absorption at 1710 cm⁻¹ corresponding to the ketone C=O stretch, differentiated from the lactone C=O stretch at 1780 cm⁻¹ and the amide C=O stretch at 1650 cm⁻¹ [4] [6].

The positioning of the 3-oxo group creates a favorable interaction site for metal coordination and hydrogen bonding with biological targets. Studies have shown that the 3-oxo functionality is essential for the compound's ability to bind to LuxR-type transcriptional regulators and other quorum sensing receptors [10] [11]. The ketone group participates in crucial hydrogen bonding interactions with conserved tyrosine and tryptophan residues in the binding sites of these proteins [10].

Spectroscopic Profiles (NMR, FT-IR, Mass Spectrometry)

The nuclear magnetic resonance spectroscopic profile of N-(3-Oxohexanoyl)homoserine lactone provides comprehensive structural information that confirms the compound's molecular architecture. The 1H NMR spectrum, recorded at 400 MHz in deuterated chloroform, reveals characteristic signals for each proton environment within the molecule [4].

The aliphatic protons of the hexanoyl chain display distinct chemical shifts: the terminal methyl group appears as a triplet at δ 0.9 ppm (3H, t, CH3), while the adjacent methylene group shows a complex sextet pattern at δ 1.64 ppm (2H, sextet, CH3-CH2). The methylene group adjacent to the ketone carbonyl exhibits a triplet at δ 2.51 ppm (2H, t, CH2-CO), and the crucial methylene group between the two carbonyl groups appears as a singlet at δ 3.47 ppm (2H, s, CO-CH2-CO) [4].

The homoserine lactone ring protons demonstrate the expected complexity due to the ring's conformational preferences. The ring protons appear at δ 2.22 (1H, dddd, 4α-H), δ 2.77 (1H, ddd, 4β-H), δ 4.28 (1H, ddd, 5α-H), δ 4.48 (1H, dd, 5β-H), and δ 4.59 (1H, ddd, 3-H), showing the non-equivalent nature of the ring protons due to the envelope conformation. The amide proton appears as a broad singlet at δ 7.65 ppm (1H, bs, NH), indicating hydrogen bonding interactions [4].

The 13C NMR spectrum, recorded at 100 MHz, provides detailed information about the carbon framework. The spectrum shows ten distinct carbon signals corresponding to the molecular formula C10H15NO4. The aliphatic carbons of the hexanoyl chain appear at δ 13.58 (CH3), δ 16.91 (CH2), and δ 29.94 (CH2), while the methylene carbons of the lactone ring are observed at δ 45.85 (CH2) and δ 48.13 (CH2). The methine carbon of the ring appears at δ 49.12 (CH), and the oxygen-bearing methylene carbon is found at δ 65.94 (CH2) [4].

The carbonyl carbons provide crucial structural information: the ketone carbonyl appears at δ 206.54 ppm, the amide carbonyl at δ 166.38 ppm, and the lactone carbonyl at δ 174.83 ppm. These chemical shifts are characteristic of their respective functional groups and confirm the compound's structure [4].

Fourier-transform infrared spectroscopy reveals distinctive absorption patterns that confirm the presence of key functional groups. The spectrum displays a strong absorption at 3295 cm⁻¹ corresponding to the N-H stretching vibration of the amide group. The carbonyl stretching regions show three distinct absorptions: the lactone C=O stretch at 1780 cm⁻¹, the ketone C=O stretch at 1710 cm⁻¹, and the amide C=O stretch at 1650 cm⁻¹ [4] [6].

Additional characteristic absorptions include the amide N-H bending vibration at 1550 cm⁻¹ and C-O stretching vibrations at 1180 and 1170 cm⁻¹. The lactone ring vibrations appear at 1665 cm⁻¹, providing confirmation of the five-membered ring structure [6]. The FT-IR spectrum has proven valuable for identifying N-acyl homoserine lactones in bacterial extracts and biological samples [12] [6].

Mass spectrometry analysis provides molecular weight confirmation and structural fragmentation patterns. The electron impact mass spectrum shows the molecular ion peak at m/z 213 (47% relative intensity), confirming the molecular formula C10H15NO4 [4]. The fragmentation pattern reveals characteristic losses: M-28 (CO loss) at m/z 185, M-43 (C2H3O loss) at m/z 170, and M-58 (C3H6O loss) at m/z 155 [4].

The most significant fragment appears at m/z 102 (56% relative intensity), corresponding to the homoserine lactone base peak, which is diagnostic for this class of compounds. The base peak at m/z 57 (100% relative intensity) corresponds to the C3H5O+ fragment. Additional fragments at m/z 143 (33% relative intensity) and m/z 71 (82% relative intensity) provide structural information about the acyl chain and its modification [4].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the quantitative analysis of N-(3-Oxohexanoyl)homoserine lactone in biological samples. These methods typically employ selected reaction monitoring (SRM) transitions that utilize the characteristic fragmentation patterns, particularly the loss of the homoserine lactone moiety [13] [14] [15].

The spectroscopic data collectively confirm the molecular structure and provide insight into the compound's conformational preferences and intermolecular interactions. The comprehensive spectroscopic characterization has been essential for identifying the compound in natural sources and for monitoring its presence in biological systems [4] [6] [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

213.10010796 g/mol

Monoisotopic Mass

213.10010796 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-(3-oxohexanoyl)homoserine lactone

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]

Dates

Last modified: 08-15-2023

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